2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid 2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492877
InChI: InChI=1S/C12H17N3O2/c1-12(2)3-5-15(6-4-12)11-13-7-9(8-14-11)10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17492877

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name 2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C12H17N3O2/c1-12(2)3-5-15(6-4-12)11-13-7-9(8-14-11)10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)
Standard InChI Key IESBILGMDJJDLO-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)C2=NC=C(C=N2)C(=O)O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The systematic name 2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid follows IUPAC conventions, denoting a pyrimidine ring with substituents at positions 2 and 5. The piperidine ring at position 2 carries two methyl groups at the 4-position, conferring steric bulk and influencing the compound’s conformational stability . The molecular formula is hypothesized as C₁₂H₁₇N₃O₂, based on analogs such as 4-(3,5-dimethylpiperidin-1-yl)pyrimidine-2-carboxylic acid (C₁₂H₁₇N₃O₂) and 2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (C₁₁H₁₅N₃O₂) .

Table 1: Comparative Molecular Data for Pyrimidine-Carboxylic Acid Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
4-(3,5-Dimethylpiperidin-1-yl)pyrimidine-2-carboxylic acidC₁₂H₁₇N₃O₂235.281782200-12-7
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acidC₁₁H₁₅N₃O₂221.26883543-77-9
2-(4,4-Dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid (hypothesized)C₁₂H₁₇N₃O₂~235.28Not reported

Spectroscopic and Computational Characterization

While experimental spectral data for this compound are unavailable, analogues provide reference points:

  • ¹H NMR: Pyrimidine protons typically resonate between δ 8.5–9.0 ppm, while piperidine methyl groups appear near δ 1.0–1.2 ppm .

  • CLogP: Estimated at ~2.7 (similar to 2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid ), indicating moderate lipophilicity.

  • Hydrogen Bonding: The carboxylic acid group (HBD = 1, HBA = 4) and piperidine nitrogen (HBA = 1) suggest a polar surface area (PSA) of ~80 Ų .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of 2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid likely follows strategies employed for related pyrimidine-carboxylic acids :

  • Enaminone Formation: Condensation of itaconic acid derivatives with carbonyldiimidazole (CDI) yields β-keto esters, which are treated with DMFDMA to form enaminones .

  • Cyclization: Reaction with amidines (e.g., acetamidine) under basic conditions generates the pyrimidine core .

  • Functionalization: Amidation or alkylation introduces the 4,4-dimethylpiperidine moiety, followed by hydrolysis to the carboxylic acid .

Table 2: Representative Yields for Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Enaminone formationCDI, DMFDMA, toluene, reflux85–90
Pyrimidine cyclizationAcetamidine, methanol, 0°C50–65
Carboxylic acid hydrolysis1M NaOH, methanol/THF, rt86–92

Parallel Synthesis Strategies

Parallel solution-phase synthesis, as demonstrated for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides , could be adapted to produce derivatives of this compound. Activation with bis(pentafluorophenyl) carbonate (BPC) and subsequent amidation with diverse amines may enable library generation .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the hydrophobic 4,4-dimethylpiperidine group .

  • pH Stability: The carboxylic acid group may degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Biological Activity Hypotheses

Although direct studies are lacking, structural similarities to MmpL3 inhibitors suggest potential antimycobacterial activity . The 4,4-dimethylpiperidine group could enhance membrane permeability, while the carboxylic acid may engage target residues (e.g., D645 in MmpL3) .

Table 3: Hypothesized Pharmacokinetic Parameters

ParameterValueBasis
LogP2.7–3.0Analog data
PSA~80 ŲComputational prediction
Metabolic StabilityModeratePiperidine resistance to oxidation

Applications in Medicinal Chemistry

Antibacterial Agents

Pyrimidine-carboxylic acids have shown promise against Mycobacterium tuberculosis by inhibiting MmpL3-mediated lipid transport . The 4,4-dimethylpiperidine moiety in this compound may improve target binding compared to simpler analogs .

Kinase Inhibition

The pyrimidine core is a common scaffold in kinase inhibitors (e.g., EGFR, VEGFR). Substituents at position 2 modulate selectivity, suggesting potential oncological applications .

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